![molecular formula C12H12N2O B2799535 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile CAS No. 2200178-55-6](/img/structure/B2799535.png)
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a cyclopentene ring and a pyridine ring, makes it valuable in numerous fields, including drug discovery, materials synthesis, and organic chemistry investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile can be achieved through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . The solvent of crystallization is often ethanol to produce a high-purity product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a lead compound in drug discovery and development.
Industry: It is used in the synthesis of materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. For instance, when used as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption, depending on the specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile: This compound has a similar structure but with the nitrile group at the 4-position instead of the 3-position.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another related compound with a cyclopentene ring fused to a pyridine ring.
Uniqueness
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-11-6-3-7-14-12(11)15-9-10-4-1-2-5-10/h1-3,6-7,10H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVTIQOUPHFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
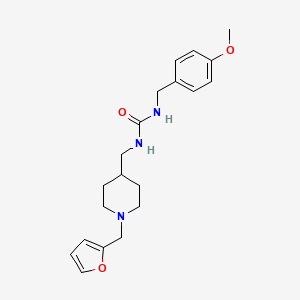
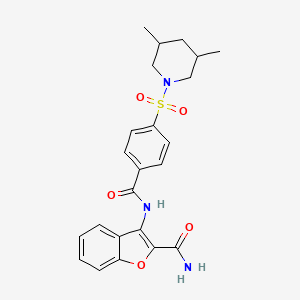
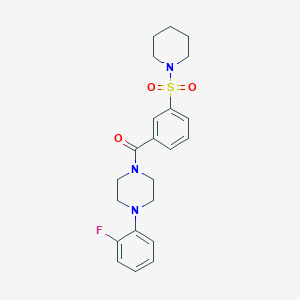
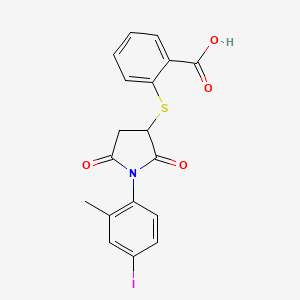

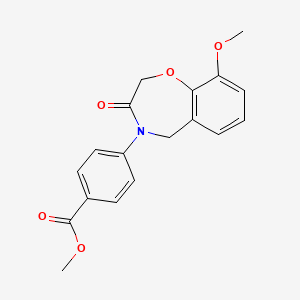
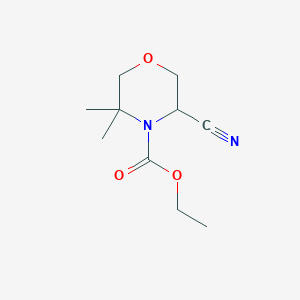
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2799464.png)
![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2799465.png)
![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)
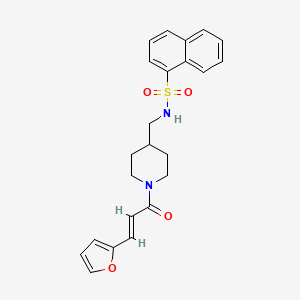
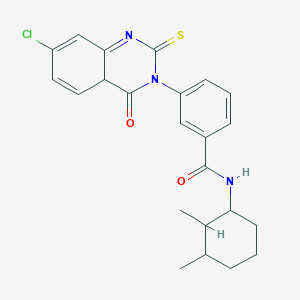
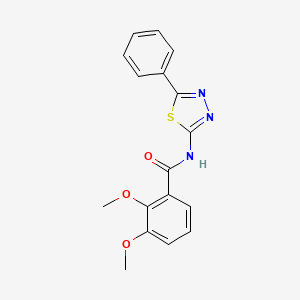
![ethyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2799474.png)
